molecular formula C14H14N2O5 B13373055 N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide

N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B13373055
M. Wt: 290.27 g/mol
InChI Key: DCDIXAUPFLLHPN-UHFFFAOYSA-N
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Description

N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic organic compound It features a pyridine ring substituted with a methoxy group and an acetamide moiety linked to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves the following steps:

    Formation of the pyridine derivative: Starting with a pyridine precursor, a methoxy group is introduced at the 2-position through a nucleophilic substitution reaction.

    Acetamide formation: The pyridine derivative is then reacted with an acetamide precursor under suitable conditions to form the acetamide linkage.

    Pyran ring attachment: The final step involves the attachment of the pyran ring to the acetamide moiety through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The methoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced acetamide derivatives.

Scientific Research Applications

N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide: can be compared with other pyridine and pyran derivatives.

    N-(2-methoxy-3-pyridinyl)acetamide: Lacks the pyran ring, which may affect its chemical properties and applications.

    2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide:

Uniqueness

The uniqueness of this compound lies in its combined structural features of a methoxy-substituted pyridine ring and a pyran ring linked through an acetamide moiety. This unique structure may confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-2-(6-methyl-4-oxopyran-3-yl)oxyacetamide

InChI

InChI=1S/C14H14N2O5/c1-9-6-11(17)12(7-20-9)21-8-13(18)16-10-4-3-5-15-14(10)19-2/h3-7H,8H2,1-2H3,(H,16,18)

InChI Key

DCDIXAUPFLLHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC(=O)NC2=C(N=CC=C2)OC

Origin of Product

United States

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